Ethyl 6-bromoquinoline-8-carboxylate
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Synthetic Chemistry and Medicinal Chemistry Research
The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of synthetic and medicinal chemistry. echemi.com Regarded as a "privileged scaffold," its structure is a recurring motif in a multitude of natural products and synthetic molecules that exhibit significant biological activity. The versatility of the quinoline ring allows for functionalization at numerous positions, enabling chemists to modulate the steric, electronic, and pharmacokinetic properties of the resulting derivatives.
In medicinal chemistry, the quinoline nucleus is a key component in a wide array of therapeutic agents. echemi.com Its presence is critical to the function of well-known antimalarial drugs such as quinine (B1679958) and chloroquine. Beyond infectious diseases, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. echemi.com This wide-ranging bioactivity has cemented the quinoline scaffold as a high-value target for drug discovery campaigns and the development of novel therapeutic compounds.
Overview of Halogenated Quinoline Derivatives as Key Intermediates in Organic Synthesis
The introduction of halogen atoms, particularly bromine, onto the quinoline scaffold creates highly versatile and valuable intermediates for organic synthesis. Bromoquinolines are frequently employed as precursors for constructing more complex molecular architectures. The carbon-bromine bond serves as a reactive handle for a variety of powerful chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.
Methodologies such as the Suzuki, Stille, Heck, and Sonogashira couplings utilize bromoquinolines to form new carbon-carbon or carbon-heteroatom bonds. This capability allows for the strategic attachment of diverse functional groups and molecular fragments to the quinoline core. The position of the bromine atom dictates the vector of molecular elaboration, making compounds like 6-bromoquinoline (B19933) crucial reagents for building specific isomers of polysubstituted quinolines. chemicalbook.com The reactivity of the bromine atom provides a reliable and efficient route to novel derivatives that would be difficult to access through other synthetic methods.
Contextualization of Ethyl 6-Bromoquinoline-8-carboxylate within the Broader Field of Quinolone Ester Chemistry
Quinolone ester chemistry involves the synthesis and application of quinoline derivatives that feature a carboxylate ester functional group. These compounds are integral to medicinal chemistry and materials science, often serving as key intermediates or as the final active molecules themselves. The ester group can act as a bioisostere for a carboxylic acid, improving properties like cell permeability and oral bioavailability, or it can be a synthetic handle for further modifications, such as conversion to amides.
This compound is a distinct molecule within this class, defined by three key structural features: the quinoline core, a bromine atom at the C-6 position, and an ethyl carboxylate group at the C-8 position. While detailed academic studies focusing exclusively on this specific molecule are limited, its synthetic utility can be inferred from the established reactivity of its constituent parts.
The compound is structurally derived from its parent acid, 6-bromoquinoline-8-carboxylic acid. The esterification to the ethyl form is a common synthetic step to enhance solubility in organic solvents or to protect the carboxylic acid during subsequent reactions at other positions.
The primary roles of this compound in research are as a bifunctional synthetic building block.
The Bromine at C-6: This position is activated for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or alkynyl groups.
The Ethyl Ester at C-8: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or subjected to other transformations.
This dual reactivity makes this compound a valuable intermediate for the synthesis of complex, polysubstituted quinolines, enabling the creation of libraries of novel compounds for biological screening.
Chemical Properties and Potential Reactivity
Below are tables detailing the known properties of the parent acid and the predicted reactivity of this compound based on its functional groups.
Table 1: Properties of 6-Bromoquinoline-8-carboxylic Acid
| Property | Value |
| CAS Number | 64507-38-6 |
| Molecular Formula | C₁₀H₆BrNO₂ |
| Molecular Weight | 252.07 g/mol |
| IUPAC Name | 6-bromoquinoline-8-carboxylic acid |
Data sourced from AChemBlock. achemblock.com
Table 2: Predicted Synthetic Utility of this compound
| Reaction Type | Functional Group Involved | Potential Outcome |
| Suzuki Coupling | C-6 Bromine | Formation of a C-C bond with an aryl or vinyl boronic acid. |
| Sonogashira Coupling | C-6 Bromine | Formation of a C-C bond with a terminal alkyne. |
| Buchwald-Hartwig Amination | C-6 Bromine | Formation of a C-N bond with an amine. |
| Ester Hydrolysis | C-8 Ethyl Carboxylate | Conversion to 6-bromoquinoline-8-carboxylic acid. |
| Amidation | C-8 Ethyl Carboxylate | Direct conversion to an amide via aminolysis. |
Structure
3D Structure
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
ethyl 6-bromoquinoline-8-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)10-7-9(13)6-8-4-3-5-14-11(8)10/h3-7H,2H2,1H3 |
InChI Key |
YVFPOHSNQSEFQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=C1)Br)C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 6 Bromoquinoline 8 Carboxylate and Analogous Structures
Classical and Conventional Synthetic Approaches to Quinolone Carboxylates
Traditional methods for constructing the quinoline (B57606) core have been refined over decades and remain fundamental in organic synthesis. These strategies often involve the condensation and cyclization of aniline-based precursors.
Pfitzinger Reaction and Its Mechanistic Variants for Quinolone Ring Formation
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a classical method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgiipseries.org The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. jocpr.comijsr.net
The mechanism proceeds through several key steps: wikipedia.org
Base-catalyzed hydrolysis of the amide bond in isatin opens the five-membered ring to form a keto-acid intermediate. wikipedia.orgresearchgate.net
The aniline (B41778) moiety of this intermediate condenses with the carbonyl compound (an aldehyde or ketone) to form an imine (a Schiff base). wikipedia.org
Tautomerization of the imine to an enamine occurs. wikipedia.org
An intramolecular cyclization (Claisen-like condensation) takes place, followed by dehydration, which results in the formation of the aromatic quinoline ring. iipseries.org
This one-pot synthesis provides a convenient route to quinoline-4-carboxylic acids, which are direct precursors to the corresponding esters. jocpr.com The versatility of the Pfitzinger reaction allows for a wide range of substituents on the quinoline ring by varying the carbonyl component. ijsr.net
| Carbonyl Reactant | Isatin Derivative | Resulting Quinoline-4-Carboxylic Acid |
| Acetone | Isatin | 2-methylquinoline-4-carboxylic acid |
| Benzophenone | Isatin | 2,2-diphenylquinoline-4-carboxylic acid ijsr.net |
| Acetylacetone | Isatin | 2-acetyl-3-methylquinoline-4-carboxylic acid ijsr.net |
| Cyclohexanone | Isatin | 1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Esterification Protocols for the Carboxylic Acid Precursors
Once the quinoline carboxylic acid is synthesized, the carboxyl group must be converted to an ethyl ester. Several standard esterification protocols can be employed for this transformation.
Fischer-Speier Esterification : This is a conventional acid-catalyzed esterification where the carboxylic acid is refluxed with an excess of an alcohol (in this case, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com
Steglich Esterification : For substrates that may be sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative. organic-chemistry.org This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The reaction proceeds at room temperature and is known for its high yields and suppression of side products, making it suitable for creating sterically hindered esters. organic-chemistry.org
Cyclization and Ring-Forming Reactions Utilizing Brominated Anilines or Related Precursors
Directly constructing the bromoquinoline skeleton often involves starting with a brominated aniline. Several classic ring-forming reactions are applicable.
Skraup Synthesis : The Skraup synthesis is a fundamental method for producing quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene (B124822) corresponding to the aniline used). iipseries.org To synthesize a 6-bromoquinoline (B19933), 4-bromoaniline (B143363) would be the starting material. The reaction mechanism involves the dehydration of glycerol by sulfuric acid to form acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to yield the aromatic quinoline ring. iipseries.org
Electrophilic Cyclization of N-(2-Alkynyl)anilines : A more modern approach involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. nih.govdocumentsdelivered.com This method can produce a variety of substituted quinolines under mild conditions. nih.gov The use of electrophilic halogenating agents such as iodine monochloride (ICl) or bromine (Br₂) allows for the direct incorporation of a halogen at the 3-position of the quinoline ring during the cyclization process. nih.gov This strategy offers good functional group tolerance and provides moderate to good yields. nih.govdocumentsdelivered.com
Modern and Catalytic Strategies for Bromoquinoline Synthesis
Contemporary synthetic chemistry increasingly relies on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium and rhodium complexes are particularly powerful tools for the synthesis of complex heterocyclic systems like bromoquinolines.
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed reactions are exceptionally versatile for synthesizing and functionalizing quinoline and quinolone structures. nih.gov These reactions can be used to either construct the heterocyclic ring system or to modify a pre-existing bromoquinoline core.
Ring Construction : Palladium-catalyzed cascade reactions enable the rapid assembly of complex molecules in a single step. nih.gov For instance, 2-alkoxyquinolines can be synthesized from N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides and primary alcohols in a palladium-driven cascade. mdpi.com Similarly, multicomponent reactions involving 2-bromopyridines, imines, carbon monoxide, and alkynes can build complex fused heterocyclic systems in one pot. rsc.org These methods showcase the power of palladium catalysis in constructing the quinoline core from simple, tunable reagents. rsc.org
Functionalization : The bromine atom on a bromoquinoline is a versatile handle for further modification via cross-coupling reactions. The Suzuki-Miyaura reaction can be used to form new carbon-carbon bonds by coupling the bromoquinoline with an organoboron reagent. The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine substituents. These reactions are valued for their mild conditions and broad substrate scope. nih.gov
| Palladium-Catalyzed Reaction | Bond Formed | Reactants |
| Suzuki-Miyaura Coupling | C-C | Bromoquinoline, Organoboron reagent |
| Heck-Matsuda Reaction | C-C | Aryl halide, Alkene nih.gov |
| Buchwald-Hartwig Amination | C-N | Bromoquinoline, Amine |
| Carbonylative Coupling | C-C | Bromopyridine, Imine, Alkyne, CO rsc.org |
Rhodium(III)-Catalyzed Cyclopropanation-Ring Expansion Reactions
Modern synthetic strategies increasingly employ rhodium catalysis for the efficient construction of heterocyclic rings. While various rhodium species are active catalysts, Rh(III) has proven particularly effective in synthesizing quinolines through C-H activation and annulation.
Rhodium(III)-catalyzed reactions provide a powerful method for synthesizing substituted quinolines via a cascade C–H activation/cyclization approach. rsc.orgthieme-connect.com For example, the reaction of anilines with allyl alcohols can furnish quinolines in moderate to good yields using a Rh(II)acetate/TPPTS catalytic system. rsc.org More advanced methods involve the intramolecular annulation of o-alkynyl amino aromatic ketones, which builds both the pyrrole (B145914) and quinoline moieties of a fused system in one pot. acs.org This strategy allows for the flexible introduction of various substituents that are difficult to incorporate using conventional methods. acs.org Rhodium-catalyzed hydroacylation of aldehydes and o-alkynyl anilines also leads to substituted quinolines under mild conditions with broad functional group tolerance. nih.gov These modern catalytic cycles represent an efficient and atom-economical alternative to classical multi-step syntheses.
Microwave-Assisted Synthesis as an Enhanced Methodological Tool
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orglew.ro This technique has been successfully applied to the synthesis of various quinoline derivatives, demonstrating its efficiency and potential for creating libraries of compounds for biological screening. rsc.orgnih.govmdpi.com
In the context of quinoline synthesis, microwave irradiation has been employed in various classical reactions, including the Friedländer and Doebner-von Miller reactions. mdpi.comresearchgate.net For instance, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be significantly expedited under microwave conditions. mdpi.comnih.gov Wang et al. utilized a reusable solid acid catalyst, Nafion NR50, in ethanol (B145695) under microwave irradiation for the Friedländer synthesis of quinolines, highlighting an environmentally friendly approach. mdpi.com
One notable application of microwave-assisted synthesis is in the preparation of quinoline-fused 1,4-benzodiazepines from brominated 3-bromomethyl-2-chloro-quinolines. This method resulted in excellent isolated yields (92–97%) at 80 °C, a significant improvement over conventional methods which provided yields of 62–65%. rsc.org Similarly, the synthesis of quinolin-4-ylmethoxychromen-4-ones and quinolin-4-ylmethoxychromen-2-ones was achieved in excellent yields (80–95%) within 4 minutes at 100 °C under solvent-free microwave conditions using YbCl₃ as a catalyst. rsc.org In contrast, conventional heating required a much longer reaction time of 60 minutes and resulted in lower product yields. rsc.org
Furthermore, a microwave-assisted, catalyst-free, one-pot, three-component protocol has been developed for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines containing a quinoline pharmacophore. The reaction of formyl-quinoline derivatives, a primary heterocyclic amine, and a cyclic 1,3-diketone in DMF at 150 °C for 8 minutes afforded the target compounds in good isolated yields (68–82%). rsc.org
The advantages of microwave irradiation, such as rapid heating, increased reaction rates, and often higher product yields, make it a highly attractive method for the synthesis of complex heterocyclic systems like Ethyl 6-bromoquinoline-8-carboxylate and its analogs. lew.ro
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinolines
| Product | Method | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Quinoline-fused 1,4-benzodiazepines | Microwave | 80 °C | Not specified | 92–97% | rsc.org |
| Quinoline-fused 1,4-benzodiazepines | Conventional | Not specified | Not specified | 62–65% | rsc.org |
| Quinolin-4-ylmethoxychromen-4-ones | Microwave | 100 °C, YbCl₃, solvent-free | 4 min | 80–95% | rsc.org |
| Quinolin-4-ylmethoxychromen-4-ones | Conventional | Oil bath heating | 60 min | Lower | rsc.org |
| 2-acetoxyquinoline derivatives | Microwave | 900 W | 15-35 min | 60-100% | lew.ro |
| 2-acetoxyquinoline derivatives | Conventional | 170 °C | 4 hours | 40-80% | lew.ro |
Acid-Promoted Rearrangements in the Synthesis of Quinolines
Acid-promoted rearrangements play a crucial role in the synthesis of the quinoline core, often facilitating cyclization and aromatization steps. Various Brønsted and Lewis acids are employed to catalyze these transformations, which can proceed through several distinct mechanistic pathways. nih.gov
One of the classic examples is the Skraup-Doebner-von Miller synthesis, which traditionally uses strong protic acids. acs.org This reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound. iipseries.org The acidic conditions promote the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the quinoline ring system. acs.org However, the original method was often plagued by acid-catalyzed polymerization of the carbonyl substrate, leading to low yields. nih.gov
More contemporary approaches have utilized a variety of acid catalysts to improve efficiency and control. For instance, p-toluenesulfonic acid has been used as a catalyst in the synthesis of 4-alkylquinolines from 2-alkynylanilines. nih.gov In this process, the acid mediates the hydration of the alkyne to a ketone, which then undergoes a Friedländer-type cyclization. nih.gov Solid acid catalysts like Chitosan-SO₃H have also proven effective in the annulation of 2-aminoarylketones with carbonyl compounds, offering the advantage of being easily recoverable and reusable. nih.gov
Superacidic media, such as triflic acid, can promote the cyclization of vinylogous imines, prepared from anilines and cinnamaldehydes, to form quinolines. nih.gov The proposed mechanism involves the formation of dicationic superelectrophilic intermediates that cyclize, followed by the elimination of benzene (B151609) to aromatize the quinoline ring. nih.gov
Lewis acids also feature prominently in quinoline synthesis. Gu and coworkers reported a Lewis acid-catalyzed reaction of 2-aminobenzaldehydes, 2-methylindole, and acetophenone (B1666503) that resulted in benzazepine-fused quinoline products. nih.gov The proposed mechanism involves the initial combination of the 2-aminobenzaldehyde (B1207257) and 2-methylindole, followed by nucleophilic cyclization and C-N bond cleavage. The resulting arylamine then reacts with acetophenone, leading to an enamine-activated Mannich-like cyclization to form the final product. nih.gov
Furthermore, rearrangements such as the Beckmann rearrangement of ketoximes, promoted by agents like triflic anhydride (B1165640) (Tf₂O), can generate reactive nitrilium salt intermediates that participate in the formation of the quinoline scaffold. mdpi.com The Hofmann-Martius rearrangement, a photorearrangement of N-alkylanilines, has also been observed to proceed with high yield and regioselectivity under certain conditions, involving the heterolytic cleavage of a C-N bond. nih.gov
Table 2: Acid Catalysts in Quinoline Synthesis
| Reaction Type | Acid Catalyst | Key Transformation | Reference |
|---|---|---|---|
| Skraup-Doebner-von Miller | Protic acids (e.g., H₂SO₄) | Condensation, cyclization, and oxidation | acs.org |
| Friedländer-type | p-toluenesulfonic acid | Alkyne hydration and cyclization | nih.gov |
| Friedländer | Chitosan-SO₃H (solid acid) | Annulation of 2-aminoarylketones | nih.gov |
| Cyclization of vinylogous imines | Triflic acid (superacid) | Formation of dicationic superelectrophiles | nih.gov |
| Multicomponent reaction | Lewis acids | Mannich-like cyclization | nih.gov |
Strategic Choice of Starting Materials and Key Intermediates in the Synthesis of Brominated Quinolone Carboxylates
The synthesis of brominated quinoline carboxylates, such as this compound, relies on the careful selection of starting materials and the formation of key intermediates. The choice of precursors directly influences the substitution pattern of the final quinoline ring.
A common and versatile starting material for quinoline synthesis is aniline or its substituted derivatives. mdpi.com The substituents on the aniline ring determine the substitution pattern on the benzene portion of the quinoline core. For the synthesis of 6-bromoquinoline derivatives, a 4-bromoaniline would be a logical starting point.
The other key component in many quinoline syntheses is a molecule that will form the pyridine (B92270) ring. This can be an α,β-unsaturated carbonyl compound in the Doebner-von Miller reaction, a β-ketoester in the Conrad-Limpach synthesis, or a compound with an active methylene (B1212753) group in the Friedländer synthesis. nih.govfly-chem.com For the synthesis of an 8-carboxylate derivative, the chosen precursor must contain the necessary functional group or a precursor to it.
For example, in a Friedländer-type synthesis, a 2-aminoaryl ketone can be reacted with a carbonyl compound. researchgate.net To obtain an 8-carboxylate, one could envision starting with a 2-amino-3-bromobenzoyl derivative and reacting it with a suitable three-carbon unit that can cyclize to form the pyridine ring with a carboxylate at the desired position.
Rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters represents a modern approach to regioselectively synthesize quinoline carboxylates. mdpi.com In this methodology, formic acid can serve as a C1 synthon. mdpi.com The choice of a substituted aniline, such as a bromoaniline, would lead to the corresponding brominated quinoline carboxylate.
Another strategic approach involves the use of 2-aminobenzyl alcohols, which can undergo a [4+2] cycloaddition with terminal alkynes to yield C-3 functionalized quinolines. mdpi.com By selecting appropriately substituted 2-aminobenzyl alcohols and alkynes, one can construct the desired brominated quinoline carboxylate framework.
The use of bromoquinolines as precursors for further functionalization is also a significant strategy. nih.gov For instance, a pre-formed bromoquinoline can be subjected to reactions that introduce the carboxylate group at the desired position. This might involve metal-catalyzed carbonylation reactions or other C-C bond-forming strategies.
Key intermediates in these syntheses often include Schiff bases, formed from the condensation of an aniline with a carbonyl compound, and enamine intermediates. researchgate.netnih.gov The stability and reactivity of these intermediates are crucial for the subsequent cyclization and aromatization steps that lead to the final quinoline product.
Control of Regioselectivity and Diastereoselectivity in Multi-Substituted Quinolone Synthesis
Achieving control over regioselectivity and diastereoselectivity is a significant challenge in the synthesis of multi-substituted quinolines. The substitution pattern on the final quinoline ring is determined by the nature of the starting materials and the reaction conditions employed.
In the Friedländer synthesis, when an unsymmetrical ketone is used as a reactant, the issue of regioselectivity arises. nih.gov The reaction can proceed in two different ways, leading to a mixture of isomeric products. The choice of catalyst, whether acid or base, can influence the regiochemical outcome. nih.gov
Modern synthetic methods have been developed to address the challenge of regioselectivity. For instance, an electrophile-driven regioselective synthesis of functionalized quinolines has been reported. acs.org This method involves a 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine, which proceeds with high regioselectivity to yield 3-iodoquinolines. acs.org The electronic nature of the substituents on the aromatic ring can influence the reaction yield, with electron-donating groups stabilizing the cyclic intermediate. acs.org
Metal-controlled regiodivergent synthesis offers another powerful tool for controlling the substitution pattern. A selective method for the synthesis of multi-substituted quinoline-2-ylphosphonates and quinoline-3-ylphosphonates has been developed using copper- or gold-catalyzed reactions of phosphoryl-substituted conjugated ynones with 2'-amino-2,2,2-trifluoroacetophenones. nih.gov The choice of the metal catalyst dictates the regiochemical outcome of the reaction.
In the context of the Skraup-Doebner-von Miller synthesis, the reaction of 3-substituted α,β-unsaturated carbonyl compounds typically yields 2-substituted quinolines. acs.org This regioselectivity is attributed to the reaction proceeding via a 1,4-addition of anilines to the α,β-unsaturated carbonyl compounds. acs.org However, by modifying the reaction conditions and substrates, a reversal of this regiochemistry can be achieved, leading to 4-substituted quinolines. This can be accomplished by enhancing the intramolecular cyclization reactivity of Schiff's base intermediates. acs.org
Diastereoselectivity becomes a critical consideration when chiral centers are present in the starting materials or are formed during the reaction. A tandem approach for the diastereoselective synthesis of quinoline C-3 tethered γ-lactones has been developed. researchgate.net This method involves an indium-mediated Barbier-type allylation followed by an in situ intramolecular lactonization. researchgate.net
Furthermore, a highly diastereoselective three-component reaction of 4-hydroxy pyran-2-ones, aromatic aldehydes, and N-aryl enaminones under microwave irradiation has been reported to afford bicyclic hexahydro quinoline-2,5-diones. tandfonline.com This method highlights the potential of multi-component reactions under controlled conditions to achieve high levels of diastereoselectivity.
Chemical Reactivity and Derivatization Studies of Ethyl 6 Bromoquinoline 8 Carboxylate
Reactivity of the Bromine Substituent at the C-6 Position
The bromine atom on the electron-rich benzene (B151609) portion of the quinoline (B57606) ring is a key functional group that can participate in a variety of substitution and organometallic reactions.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.com
In Ethyl 6-bromoquinoline-8-carboxylate, the bromine atom at C-6 is the leaving group. The quinoline ring itself is electron-deficient due to the electronegative nitrogen atom, which can help facilitate nucleophilic attack compared to a simple benzene ring. However, the existing ethyl ester group at C-8 is in a meta position relative to the bromine. This positioning does not provide the direct resonance stabilization of the Meisenheimer intermediate that is typically required for SNAr reactions to occur under mild conditions.
Therefore, direct SNAr on this compound is generally challenging. To enhance the reactivity of the C-6 position towards nucleophiles, an additional strong electron-withdrawing group, such as a nitro group (-NO₂), is often introduced at an ortho or para position (C-5 or C-7). For instance, nitration of 6-bromoquinoline (B19933) can yield 6-bromo-5-nitroquinoline, which readily undergoes SNAr reactions with various nucleophiles.
| Reactant (Activated 6-Bromoquinoline) | Nucleophile | Conditions | Product | Yield (%) |
| 6-Bromo-5-nitroquinoline | Morpholine | Triethylamine, Microwave, 90-120°C | 6-Morpholino-5-nitroquinoline | 98 |
| 6-Bromo-5-nitroquinoline | Piperazine | Triethylamine, Microwave, 90-120°C | 6-(Piperazin-1-yl)-5-nitroquinoline | 87 |
This table presents data for SNAr reactions on an activated 6-bromoquinoline derivative to illustrate the principle, as direct SNAr on this compound is not commonly reported.
Electrophilic Aromatic Substitution on the Brominated Quinoline Core
Electrophilic aromatic substitution (SEAr) involves the replacement of an atom (typically hydrogen) on an aromatic ring with an electrophile. The position of the incoming electrophile is directed by the electronic properties of the substituents already present on the ring. latech.edu
In this compound, the directing effects of the existing substituents must be considered:
Quinoline Nitrogen: The nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack and directs incoming electrophiles to the benzene ring, primarily at positions C-5 and C-8. quimicaorganica.org
Bromine at C-6: As a halogen, bromine is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (sigma complex). It directs incoming electrophiles to the C-5 and C-7 positions. youtube.com
Ethyl Ester at C-8: The ester group is a deactivating, meta-directing group due to its strong electron-withdrawing nature. latech.edu Since it is at C-8, it directs incoming electrophiles to the C-5 and C-7 positions.
Both the C-6 bromine and the C-8 ester group direct incoming electrophiles to the C-5 and C-7 positions. Therefore, electrophilic substitution on this compound is expected to occur at these sites. The final regioselectivity may be influenced by steric hindrance and the specific reaction conditions. For example, a study on the radical bromination of a similarly substituted quinoline derivative showed substitution occurring at the C-5 and C-8 positions. nih.gov
| Reaction | Electrophile | Expected Position(s) of Substitution | Directing Influence |
| Nitration | NO₂⁺ | C-5, C-7 | C-6 Br (ortho, para); C-8 Ester (meta) |
| Halogenation | Br⁺, Cl⁺ | C-5, C-7 | C-6 Br (ortho, para); C-8 Ester (meta) |
| Sulfonation | SO₃ | C-5, C-7 | C-6 Br (ortho, para); C-8 Ester (meta) |
Organometallic Transformations (e.g., Lithiation, Grignard Reagent Formation)
The carbon-bromine bond at the C-6 position can be converted into a carbon-metal bond, creating a potent nucleophilic center for the formation of new carbon-carbon or carbon-heteroatom bonds.
Lithiation: Halogen-metal exchange is a common method for preparing organolithium reagents. Aryl bromides can be rapidly converted to aryllithiums by treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org This reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. harvard.eduresearchgate.net The resulting 6-lithioquinoline derivative can then be reacted with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups. A significant challenge with this approach is the reactivity of the organolithium reagent towards the ethyl ester at C-8. The lithiated species could add to the ester carbonyl, leading to undesired side products. Therefore, protection of the ester group or careful control of reaction conditions would be necessary.
Grignard Reagent Formation: Grignard reagents are formed by the reaction of an organic halide with magnesium metal in an anhydrous ether solvent. adichemistry.com The formation of the Grignard reagent from this compound would involve treating the compound with magnesium turnings in dry THF or diethyl ether. Similar to the organolithium reagent, the resulting Grignard reagent (Ethyl 6-(bromomagnesio)quinoline-8-carboxylate) would be highly reactive towards the ester group on the same molecule or other molecules in the reaction mixture. This intramolecular or intermolecular reaction would compete with any desired subsequent reaction with an external electrophile. libretexts.org
| Transformation | Reagent(s) | Solvent | Key Considerations |
| Lithiation | n-BuLi or t-BuLi | THF, Diethyl ether | Reaction is fast at low temp (-78°C). Resulting organolithium is a strong base and nucleophile. Ester group is incompatible and may react. |
| Grignard Formation | Mg (metal) | THF, Diethyl ether | Requires anhydrous conditions. The Grignard reagent is a strong base and nucleophile. Ester group is incompatible and may react. |
Transformations of the Ethyl Ester Moiety at the C-8 Position
The ethyl ester at the C-8 position is a versatile handle for derivatization, allowing access to carboxylic acids, amides, and other related functional groups.
Hydrolysis to the Corresponding Carboxylic Acid
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-bromoquinoline-8-carboxylic acid, under either acidic or basic conditions. chemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): This is the more common method and is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). algoreducation.com The reaction is effectively irreversible because the final step is an acid-base reaction where the base deprotonates the newly formed carboxylic acid to yield a carboxylate salt, which is unreactive towards the alcohol by-product. chemistrysteps.com Acidification in a separate workup step is required to obtain the neutral carboxylic acid.
Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. It is an equilibrium process and is typically performed by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). rsc.org To drive the equilibrium towards the products, a large excess of water is used.
| Hydrolysis Type | Reagents | Typical Conditions | Product |
| Base-Catalyzed | NaOH (aq) or KOH (aq) | Heat in Ethanol (B145695)/Water mixture | 6-Bromoquinoline-8-carboxylate salt |
| Acid-Catalyzed | H₂SO₄ (aq) or HCl (aq) | Heat in excess water | 6-Bromoquinoline-8-carboxylic acid |
Amidation Reactions and Formation of Related Carboxamide Derivatives
The synthesis of 6-bromoquinoline-8-carboxamide (B11865671) derivatives can be achieved from the ethyl ester, typically via a two-step process involving hydrolysis followed by amide bond formation. Direct conversion of the ester to an amide is also possible but often requires harsher conditions.
Indirect Amidation (via Carboxylic Acid): The most common and versatile method involves first hydrolyzing the ester to 6-bromoquinoline-8-carboxylic acid as described above. The resulting carboxylic acid is then "activated" and coupled with a primary or secondary amine. sci-hub.st Activation can be achieved by:
Conversion to an Acyl Chloride: Reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts it to the highly reactive acyl chloride, which readily reacts with amines to form the amide.
Use of Coupling Reagents: A wide variety of coupling reagents are available that facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. Common examples include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net Other reagents include HATU and HBTU. growingscience.comcommonorganicchemistry.com
Direct Amidation from Ester: While less common, it is possible to directly convert an ester to an amide by heating it with an amine (aminolysis). This reaction is often slow and may require high temperatures or the use of a catalyst. mdpi.com
| Starting Material | Reagent 1 | Reagent 2 | Product Type |
| 6-Bromoquinoline-8-carboxylic acid | SOCl₂ or (COCl)₂ | Primary or Secondary Amine (R¹R²NH) | 6-Bromo-N¹,N¹-disubstituted-quinoline-8-carboxamide |
| 6-Bromoquinoline-8-carboxylic acid | EDC, HOBt | Primary or Secondary Amine (R¹R²NH) | 6-Bromo-N¹,N¹-disubstituted-quinoline-8-carboxamide |
| This compound | Primary or Secondary Amine (R¹R²NH) | Heat / Catalyst | 6-Bromo-N¹,N¹-disubstituted-quinoline-8-carboxamide |
Transesterification and Other Ester Exchange Processes
Transesterification is a fundamental process in organic chemistry for converting one ester into another through the exchange of the alkoxy moiety. masterorganicchemistry.com For this compound, this reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Under basic conditions, a nucleophilic alkoxide, such as sodium methoxide, attacks the carbonyl carbon of the ester. This addition-elimination mechanism results in the formation of a new ester and the displacement of the original ethoxide group. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol corresponding to the incoming alkoxide is typically used as the solvent. masterorganicchemistry.com
Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A different alcohol, acting as a nucleophile, can then attack the carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the new ester. Using the incoming alcohol as the solvent is a common strategy to ensure high conversion. masterorganicchemistry.com
Table 1: Representative Transesterification Reaction
| Reactant | Reagent/Catalyst | Solvent | Product |
|---|
Reduction of the Ester Group
The ethyl ester functional group in this compound can be reduced to a primary alcohol, (6-bromoquinolin-8-yl)methanol. This transformation is typically achieved using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). libretexts.org The reaction mechanism involves a nucleophilic acyl substitution where a hydride ion replaces the ethoxy group (-OEt) to form an intermediate aldehyde. libretexts.org Because aldehydes are more reactive than esters towards reduction, this intermediate is immediately reduced further to the corresponding primary alcohol. libretexts.org The process requires an acidic work-up step to protonate the resulting alkoxide intermediate. libretexts.org
It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org For a more controlled reduction to the aldehyde stage, specialized reagents such as diisobutylaluminum hydride (DIBALH) can be employed, typically at low temperatures like -78 °C to prevent over-reduction to the alcohol. libretexts.org
Table 2: Reduction of Ester to Primary Alcohol
| Reactant | Reagent | Conditions | Product |
|---|---|---|---|
| This compound | 1. Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Ether or THF | (6-Bromoquinolin-8-yl)methanol |
Reactivity of the Quinoline Nitrogen Atom and Ring System
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the nitrogen atom of the quinoline ring makes it nucleophilic and susceptible to reactions with electrophiles. N-alkylation can be achieved by treating this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), in the presence of a suitable base. mdpi.com The base, often a carbonate like potassium carbonate (K₂CO₃) or a hydride like sodium hydride (NaH), facilitates the reaction by deprotonating any potential acidic protons or by neutralizing the acid formed during the reaction. mdpi.com This results in the formation of a 6-bromo-8-(ethoxycarbonyl)quinolinium salt.
Similarly, N-acylation can be performed using acylating agents like acyl chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acylquinolinium species.
Table 3: Example of N-Alkylation Reaction
| Reactant | Alkylating Agent | Base/Solvent | Product |
|---|
Quaternization of the Quinoline Nitrogen
Quaternization is a specific form of N-alkylation where the quinoline nitrogen is converted into a quaternary ammonium (B1175870) salt, known as a quinolinium salt. This reaction occurs when this compound is treated with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. The reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. This process results in a positively charged nitrogen atom, fundamentally altering the electronic properties and solubility of the molecule.
Table 4: Quaternization of Quinoline Nitrogen
| Reactant | Reagent | Conditions | Product |
|---|
Dearomatization Reactions of Brominated Quinolines
The aromatic quinoline ring system can undergo dearomatization reactions, which break the aromaticity to yield partially saturated heterocyclic structures like dihydroquinolines or tetrahydroquinolines. nih.govacs.org These reactions are valuable for creating complex molecular scaffolds. nih.govacs.org
One approach is the reductive dearomatization, such as the Fowler process, where quinolines are converted to N-protected 1,2-dihydroquinolines. nih.govacs.org These intermediates can then undergo further functionalization. For instance, substituents on the phenyl ring of the quinoline, such as the bromo group at the 6-position, are generally well-tolerated in these sequences. nih.govacs.org Transition metal catalysis, particularly with copper, has emerged as a powerful tool for achieving dearomatization under mild conditions. acs.org Another strategy involves aryne-triggered dearomatization, which can proceed without a transition metal catalyst to produce dihydroquinoline derivatives. rsc.org
Table 5: General Dearomatization Strategies for Quinolines
| Reaction Type | Key Reagents/Catalysts | Intermediate/Product Type | Reference |
|---|---|---|---|
| Reductive Dearomatization | N-Protecting Group (e.g., Acyl), Reducing Agent | 1,2-Dihydroquinolines | nih.govacs.org |
| Copper-Catalyzed Dearomatization | Copper Catalyst, Borylation or other reagents | Functionalized Tetrahydroquinolines | nih.govacs.org |
Functional Group Interconversions and Advanced Derivatization Strategies
This compound possesses two primary functional groups—the bromo substituent and the ethyl ester—that serve as handles for a wide range of interconversions and advanced derivatizations.
The ethyl ester can be hydrolyzed under basic conditions (saponification) using a base like sodium hydroxide to yield the corresponding 6-bromoquinoline-8-carboxylic acid. libretexts.org This carboxylic acid can then be converted into other functional groups, such as amides (via coupling with amines) or acid chlorides. As discussed previously, the ester can also be reduced to a primary alcohol. libretexts.org
The bromine atom on the quinoline ring is a versatile point for modification. It can be replaced by various nucleophiles through substitution reactions. evitachem.com Furthermore, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. These advanced strategies enable the synthesis of a diverse library of complex quinoline derivatives from the parent molecule.
Table 6: Summary of Functional Group Interconversions
| Starting Group | Reagents/Conditions | Resulting Group |
|---|---|---|
| Ethyl Ester | NaOH / H₂O, then H₃O⁺ | Carboxylic Acid |
| Ethyl Ester | LiAlH₄, then H₃O⁺ | Primary Alcohol |
| Bromo Group | Pd catalyst, Boronic Acid (Suzuki Coupling) | Aryl/Alkyl Group |
Spectroscopic and Structural Characterization of Ethyl 6 Bromoquinoline 8 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, a detailed picture of the molecular framework can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity
The aromatic region of the ¹H NMR spectrum is expected to show signals corresponding to the protons on the quinoline (B57606) ring system. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the nitrogen atom, and the carboxylate group. For the ethyl ester group, a characteristic quartet and triplet pattern would be anticipated. The quartet arises from the methylene (B1212753) protons (-CH₂-) adjacent to the methyl group, and the triplet is due to the terminal methyl protons (-CH₃).
Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 6-bromoquinoline-8-carboxylate
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 8.9 - 9.1 | dd | ~4.5, 1.5 |
| H3 | 7.4 - 7.6 | dd | ~8.5, 4.5 |
| H4 | 8.2 - 8.4 | dd | ~8.5, 1.5 |
| H5 | 7.8 - 8.0 | d | ~2.0 |
| H7 | 8.0 - 8.2 | d | ~2.0 |
| O-CH₂ | 4.3 - 4.5 | q | ~7.1 |
| CH₃ | 1.3 - 1.5 | t | ~7.1 |
Note: The predicted values are based on the analysis of related quinoline structures and general principles of ¹H NMR spectroscopy. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
For this compound, the ¹³C NMR spectrum would display signals for the nine carbons of the quinoline ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The carbon atoms attached to the bromine and nitrogen atoms, as well as the carbonyl carbon, are expected to appear at lower field (higher ppm values) due to deshielding effects. The presence of the bromine atom at the C6 position would also influence the chemical shifts of the surrounding carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~150 - 152 |
| C3 | ~122 - 124 |
| C4 | ~136 - 138 |
| C4a | ~148 - 150 |
| C5 | ~128 - 130 |
| C6 | ~120 - 122 |
| C7 | ~130 - 132 |
| C8 | ~135 - 137 |
| C8a | ~145 - 147 |
| C=O | ~165 - 167 |
| O-CH₂ | ~61 - 63 |
| CH₃ | ~14 - 16 |
Note: These are predicted chemical shifts based on known substituent effects on quinoline and related heterocyclic systems. Experimental verification is necessary for precise assignments.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Assignments
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (³JHH), allowing for the identification of adjacent protons. For instance, the correlation between the H2, H3, and H4 protons on the pyridine (B92270) ring, and the correlation between H5 and H7 on the benzene (B151609) ring would be observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For example, correlations from the protons of the ethyl group to the carbonyl carbon would confirm the ester functionality.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. This can be used to determine the stereochemistry and conformation of the molecule.
Through a combined analysis of these 2D NMR spectra, a complete and unambiguous structural elucidation of this compound can be achieved.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. The molecular formula of this compound is C₁₂H₁₀BrNO₂. The exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). This calculated exact mass can then be compared to the experimentally measured value to confirm the elemental formula.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ (for ⁷⁹Br) | 279.9971 |
| [M+H]⁺ (for ⁸¹Br) | 281.9951 |
| [M+Na]⁺ (for ⁷⁹Br) | 301.9790 |
| [M+Na]⁺ (for ⁸¹Br) | 303.9770 |
The presence of bromine is readily identified by the characteristic isotopic pattern of two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint of the molecule and can be used for structural elucidation.
The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺˙) corresponding to its molecular weight. Key fragmentation pathways would likely involve:
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z [M - 45]⁺.
Loss of ethylene (B1197577) (-CH₂=CH₂): A McLafferty rearrangement could lead to the loss of ethylene from the ethyl ester, resulting in a fragment ion at m/z [M - 28]⁺˙.
Loss of the entire ester group (-COOCH₂CH₃): This would give a fragment corresponding to the 6-bromoquinoline (B19933) cation at m/z [M - 73]⁺.
Fragmentation of the quinoline ring: The quinoline ring itself can undergo characteristic fragmentation, often involving the loss of HCN. chempap.org
By analyzing the masses and relative abundances of these fragment ions, the structure of this compound can be confirmed.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique instrumental in determining the molecular weight of polar compounds like quinoline derivatives. For this compound, this method provides precise mass information, confirming its molecular formula (C₁₂H₁₀BrNO₂). In positive ion mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺. The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks separated by 2 Da, providing unambiguous confirmation of a single bromine atom in the structure. ESI-MS/MS can be further employed to induce fragmentation, yielding structural information about the quinoline core and the ethyl carboxylate substituent. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hybrid technique is essential for analyzing the purity of this compound and identifying any impurities or degradation products. mdpi.com While detailed public studies on the specific LC-MS analysis of this compound are limited, commercial suppliers often provide LC-MS data, indicating its use as a standard quality control method. A typical LC-MS analysis would employ a reversed-phase column to separate the compound from non-polar and polar impurities, with the mass spectrometer confirming the identity of the eluting peaks. nih.gov
X-ray Diffraction Crystallography for Solid-State Molecular and Crystal Structure Determination
While the specific crystal structure of this compound is not publicly available, detailed X-ray diffraction studies have been conducted on closely related derivatives. One such example is Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, which provides significant insight into the structural characteristics of this class of compounds. nih.govnih.govamanote.com
Crystal Data for Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₁₆BrNO₂ |
| Molecular Weight | 382.24 |
| Crystal System | Orthorhombic |
| Space Group | Not specified |
| a (Å) | 14.0819 (7) |
| b (Å) | 9.7470 (5) |
| c (Å) | 24.0399 (12) |
| Volume (ų) | 3299.6 (3) |
| Z | 8 |
| Radiation | Cu Kα |
| Temperature (K) | 293 |
X-ray crystallography of the derivative Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate reveals key conformational features. The quinoline ring system is observed to be nearly planar, with a root-mean-square deviation of 0.018 Å. nih.gov A significant structural detail is the dihedral angle between the quinoline ring and the attached phenyl ring, which is 25.44 (14)°. nih.govnih.gov This twisting illustrates the steric and electronic interactions between the two aromatic systems. The analysis also confirms the expected bond lengths and angles within the quinoline core and the ethyl carboxylate group, consistent with sp² and sp³ hybridization.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the purification and purity assessment of synthesized organic compounds. In the synthesis of quinoline derivatives, Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of the reaction, allowing for a quick and effective way to determine when the starting materials have been consumed.
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and performing quantitative analysis of compounds like this compound. researchgate.net Commercial suppliers routinely use this method to ensure product quality, typically reporting purities of 95% or higher. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water or a buffer, would be suitable for this compound. researchgate.net A Diode-Array Detector (DAD) or a UV detector would provide quantitative data based on the compound's chromophore, while coupling the HPLC to a mass spectrometer (LC-MS) would confirm the identity of the main peak and any impurities. researchgate.netsielc.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a fundamental analytical technique extensively utilized in synthetic organic chemistry for its simplicity, speed, and cost-effectiveness. Its primary applications in the context of this compound and its derivatives include monitoring the progress of chemical reactions, screening for optimal reaction conditions, and identifying the components of a mixture.
In a typical synthesis, TLC allows a chemist to qualitatively track the consumption of starting materials and the formation of products over time. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase or eluent. As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates. The rate of movement depends on the analyte's affinity for the stationary phase versus its solubility in the mobile phase.
The separation is quantified by the retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
For bromoquinoline derivatives, a common stationary phase is silica gel F254. acgpubs.org The progress of a reaction, such as the esterification to form this compound or a subsequent nucleophilic substitution at the bromine-substituted position, can be monitored by spotting the reaction mixture alongside the starting materials on the same TLC plate. A successful reaction would show the disappearance of the starting material spot and the appearance of a new spot corresponding to the product, which will have a different Rf value. Visualization of the spots is often achieved under UV light at a wavelength of 254 nm, where the fluorescent indicator in the silica gel allows the UV-absorbing quinoline rings to appear as dark spots. acgpubs.org
The choice of eluent is critical for achieving good separation. A common mobile phase for the related chromatography of bromoquinoline compounds is a mixture of ethyl acetate (B1210297) (EtOAc) and hexane. acgpubs.org The polarity of the solvent system can be adjusted to optimize the Rf values; typically, an Rf value between 0.3 and 0.7 is desired for clear separation. For instance, a system of ethyl acetate/hexane (1:3) has been used for the column chromatography purification of a bromoquinolinyl-oxy-phthalonitrile derivative, suggesting a similar system would be effective for TLC analysis of related structures. acgpubs.org
Table 1: Representative TLC System for Bromoquinoline Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel F254 |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (e.g., 1:3 v/v) |
| Visualization | UV Light (254 nm) |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased speed, and greater sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). This is achieved by using columns packed with smaller stationary phase particles (typically sub-2 µm), which requires instrumentation capable of handling the resulting higher backpressures. UPLC is a powerful tool for the analysis of this compound, allowing for rapid purity assessment, quantitative analysis, and separation from synthetic intermediates or degradation products.
A UPLC method for analyzing quinoline derivatives would typically employ a reversed-phase column, such as a C18 column. In reversed-phase chromatography, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase.
The mobile phase often consists of a mixture of an aqueous component (like water with an acid modifier such as formic acid or phosphoric acid to control pH and improve peak shape) and an organic solvent (commonly acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate compounds with a range of polarities within a short analysis time.
Detection is typically performed using a UV detector, as the quinoline ring system is a strong chromophore. The wavelength for detection would be chosen based on the UV absorbance maxima of this compound. For related quinolinic acids, detection is effective at 200 nm. sielc.com A photodiode array (PDA) detector can be particularly useful as it acquires a full UV spectrum at each point, aiding in peak identification and purity assessment.
While a specific UPLC method for this compound is not detailed in the literature, a plausible method can be extrapolated from existing HPLC methods for similar structures.
Table 2: Hypothetical UPLC Method Parameters for this compound
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV/PDA Detector (e.g., 200-400 nm) |
| Injection Volume | 1 - 5 µL |
Infrared (IR) Spectroscopy for Functional Group Identification and Characterization
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). The IR spectrum of this compound would display a unique pattern of absorption bands that confirm the presence of its key structural features: the ester group, the aromatic quinoline ring, and the carbon-bromine bond.
The most prominent and easily identifiable peak in the spectrum would be from the ester carbonyl (C=O) group. This bond gives rise to a strong, sharp absorption band typically found in the range of 1700-1750 cm⁻¹. For saturated esters, this peak is often observed around 1735 cm⁻¹. The exact position can be influenced by conjugation; if the carbonyl group is conjugated with the aromatic quinoline ring, the absorption frequency may shift to a slightly lower wavenumber. In quinoline-4-carboxylic acid derivatives, the C=O stretch has been identified in the 1708-1724 cm⁻¹ range. ui.ac.id
The ester functionality also features C-O stretching vibrations, which typically appear as two strong bands in the fingerprint region (below 1500 cm⁻¹). These are generally found between 1000 and 1300 cm⁻¹.
The aromatic quinoline ring will produce several characteristic absorption bands. The C-H stretching vibrations of the hydrogens attached to the aromatic ring typically appear above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring give rise to multiple sharp, medium-intensity bands in the 1400-1600 cm⁻¹ region.
The ethyl group of the ester will be identified by its aliphatic C-H stretching vibrations, which occur just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
Finally, the carbon-bromine (C-Br) bond stretching vibration is expected in the lower frequency (fingerprint) region of the spectrum. These absorptions are typically found in the 600-500 cm⁻¹ range and can sometimes be difficult to assign definitively due to other overlapping peaks in this region.
By analyzing the presence and position of these characteristic bands, IR spectroscopy provides a rapid and non-destructive method to confirm the successful synthesis of this compound and to characterize its derivatives by observing shifts in these key functional group frequencies.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (ethyl) | Stretch | 2850 - 2960 | Medium |
| Ester C=O | Stretch | ~1715 - 1735 | Strong, Sharp |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium, Sharp (multiple bands) |
| Ester C-O | Stretch | 1000 - 1300 | Strong |
| C-Br | Stretch | 500 - 600 | Medium to Strong |
Computational and Theoretical Investigations of Ethyl 6 Bromoquinoline 8 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in predicting the electronic behavior of molecules. Methods like Density Functional Theory (DFT) are widely used to explore the electronic structure and reactivity of heterocyclic compounds, including quinoline (B57606) derivatives. nih.govnih.gov
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl 6-bromoquinoline-8-carboxylate, DFT calculations, often using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional combined with a basis set like 6-31G(d,p) or 6-31+G(d,p), would be employed to determine its most stable three-dimensional structure (optimized geometry). nih.govnih.gov These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles.
The electronic properties derived from such calculations help in understanding the molecule's reactivity. Key parameters include the total energy, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). physchemres.org For instance, studies on similar halogenated quinolines have used DFT to correlate these calculated properties with observed biological or chemical activities. nih.govnih.gov
Note: The data in this table is illustrative and based on typical values for similar functionalized quinolines. Specific experimental or computational data for this compound is required for definitive values.
The distribution of frontier molecular orbitals, HOMO and LUMO, is crucial for predicting reactivity. The HOMO region indicates the sites most susceptible to electrophilic attack, as it is where the most loosely held electrons reside. Conversely, the LUMO region highlights sites prone to nucleophilic attack. nih.gov For this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring system, while the LUMO may be localized around the carboxylate group and the bromine atom, influencing its interaction with other molecules.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface. Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), such as around the nitrogen atom of the quinoline and the oxygen atoms of the carboxylate group. Blue-colored regions signify positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). This analysis is critical for understanding non-covalent interactions, including hydrogen bonding, which are vital for drug-receptor binding. nih.gov
Molecular Modeling and Docking Studies for Structure-Based Chemical Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of their activity.
For this compound, docking studies could be performed against various enzymes implicated in disease, such as tyrosine kinases (e.g., VEGFR), topoisomerases, or monoamine oxidases (MAO). nih.govresearchgate.net The process involves:
Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).
Preparing the structure of this compound and optimizing its geometry.
Using a docking algorithm to place the ligand into the active site of the protein in various possible conformations.
Evaluating the binding poses using a scoring function, which estimates the binding affinity (often in kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction.
Studies on similar 6-bromo quinazoline (B50416) derivatives have identified key interactions, such as hydrogen bonds and π-π or π-alkyl interactions with specific amino acid residues (e.g., Lysine, Methionine) within the active site of the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net A hypothetical docking study of this compound might reveal similar interactions, with the quinoline nitrogen and carboxylate oxygens acting as hydrogen bond acceptors and the aromatic rings participating in stacking interactions.
Table 2: Hypothetical Docking Results for this compound against a Kinase Target
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Affinity | -7.5 kcal/mol | Suggests a potentially stable binding interaction with the target protein. |
| Key Interacting Residues | LYS 745, MET 790, ASP 855 | Indicates specific amino acids in the active site that stabilize the ligand. |
Note: This data is hypothetical and serves to illustrate the typical outputs of a molecular docking study. Actual results would depend on the specific protein target and software used.
Structure-Activity Relationship (SAR) Derivation for Chemical Design and Modification
Structure-Activity Relationship (SAR) studies correlate the chemical structure of a compound with its biological activity. collaborativedrug.com By systematically modifying parts of a molecule and observing the resulting changes in efficacy, researchers can identify the key chemical features (pharmacophores) responsible for its effects. rsc.orgnih.gov
For the quinoline scaffold, SAR studies have revealed several general principles:
Substitution at Position 6: The presence of a halogen, such as bromine, at the C6 position can significantly influence the electronic properties and lipophilicity of the molecule, often enhancing biological activity. brieflands.com
Substitution at Position 8: The nature of the substituent at the C8 position is critical. An ester group, like the ethyl carboxylate in the target compound, can act as a hydrogen bond acceptor and its size and conformation can affect how the molecule fits into a receptor's binding pocket.
The Quinoline Core: The aromatic ring system itself is often crucial for activity, frequently participating in π-π stacking interactions with aromatic residues in biological targets. researchgate.net
A SAR analysis of this compound would involve synthesizing and testing analogues with modifications at key positions.
Table 3: SAR Insights based on Quinoline Derivatives
| Position of Modification | Type of Substituent | General Effect on Activity | Rationale |
|---|---|---|---|
| Position 6 (Bromo) | Replaced with H | Often decreases activity | Halogen may be involved in key interactions or modulate electronic properties. |
| Position 6 (Bromo) | Replaced with Cl or F | Variable; may increase or decrease activity | Depends on the specific target; alters electronegativity and size. |
| Position 8 (Ester) | Hydrolyzed to Carboxylic Acid | May increase or decrease activity | Changes polarity and hydrogen bonding capability; may affect cell permeability. |
| Position 8 (Ester) | Changed to Amide | Often retains or improves activity | Amide group can act as both H-bond donor and acceptor. |
Note: This table summarizes general trends observed in SAR studies of various quinoline classes and may not be directly predictive for all biological targets. rsc.orgnih.gov
Conformational Analysis and Stereochemical Considerations within the Quinolone System
Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The quinoline ring system itself is largely planar and rigid. nih.gov However, the ethyl carboxylate substituent at the C8 position introduces conformational flexibility.
The orientation of the ester group relative to the quinoline plane is determined by the torsion angle around the C8-C(carbonyl) bond. This conformation can be influenced by steric hindrance from adjacent atoms and by potential intramolecular interactions, such as weak hydrogen bonds. Crystal structure analysis of a similar compound, ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, shows that the quinoline ring system is nearly planar. nih.gov It is highly probable that the quinoline core of this compound also adopts a planar conformation.
The ethyl group of the ester also has rotational freedom. These different conformations can have different energy levels, and the molecule will predominantly exist in its lowest energy state. The specific conformation adopted when binding to a biological target is critical for its activity, as it must fit precisely into the binding site. Computational methods can be used to calculate the energy of different conformers and predict the most stable arrangements.
This compound is an achiral molecule and therefore does not have stereoisomers (enantiomers or diastereomers). However, in derivatives where a chiral center is introduced, stereochemistry would become a critical factor, as biological systems often show high stereoselectivity, with one stereoisomer being significantly more active than others. rsc.org
Applications of Ethyl 6 Bromoquinoline 8 Carboxylate As a Synthetic Intermediate and Precursor in Academic Research
Precursor for the Synthesis of Novel Functionalized Quinolone Scaffolds
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Ethyl 6-bromoquinoline-8-carboxylate provides a key starting point for the introduction of various functional groups onto the quinoline ring system, leading to the generation of novel quinolone scaffolds. The bromine atom at the C-6 position is particularly amenable to a variety of cross-coupling reactions, which are fundamental in modern organic synthesis.
Detailed research has demonstrated the utility of bromoquinolines in palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents at the 6-position. For instance, a Suzuki-Miyaura coupling reaction could introduce a new aryl or heteroaryl group, while a Buchwald-Hartwig amination could install a substituted amine. The ethyl ester at the C-8 position can also be modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
The following table summarizes the potential of this compound in creating functionalized quinolone scaffolds through various synthetic transformations.
| Reaction Type | Reagents and Conditions | Resulting Functional Group at C-6 | Potential Scaffold Modification |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid or ester, Pd catalyst, base | Aryl or heteroaryl | Expansion of the aromatic system |
| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst, base | Substituted amine | Introduction of basic or H-bonding groups |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Substituted alkyne | Linear extension of the scaffold |
| Heck Coupling | Alkene, Pd catalyst, base | Substituted alkene | Introduction of a vinyl linkage |
| Cyanation | Cyanide source (e.g., Zn(CN)2), Pd catalyst | Cyano group | Precursor for amides, carboxylic acids, or tetrazoles |
| Ester Hydrolysis | Aqueous base (e.g., NaOH, LiOH) | Carboxylic acid at C-8 | Enables amide bond formation |
Development of Advanced Heterocyclic Systems and Derivatives
Beyond the functionalization of the quinoline core, this compound is instrumental in the construction of more complex, fused heterocyclic systems. The strategic placement of the bromo and ester functionalities allows for sequential or one-pot reactions to build additional rings onto the quinoline framework.
For example, the bromine at C-6 can be converted to an amino group via a Buchwald-Hartwig amination, and this amino group can then be used as a handle for further cyclization reactions. Research has shown that 6-aminoquinolines can be precursors to fused polycyclic systems. For instance, a 6-aminoquinoline (B144246) derivative can react with appropriate reagents to form fused imidazole, triazole, or pyrazine (B50134) rings, leading to novel heterocyclic systems with potentially unique biological activities.
The following table outlines some of the advanced heterocyclic systems that could be developed from this compound.
| Intermediate Derivative | Subsequent Reaction | Resulting Heterocyclic System |
| 6-Aminoquinoline-8-carboxylate | Reaction with a dicarbonyl compound | Fused pyrazinoquinoline |
| 6-Hydrazinoquinoline-8-carboxylate | Reaction with a β-ketoester | Fused pyridazinoquinoline |
| 6-Azidoquinoline-8-carboxylate | Intramolecular cyclization | Fused triazoloquinoline |
| 6-(o-Aminophenyl)quinoline-8-carboxylate | Intramolecular cyclization | Fused quinolino[6,5-b] dtu.dknih.govbenzodiazepine |
Role in the Chemical Expansion and Diversification of Quinoline Libraries
In the field of drug discovery, the generation of chemical libraries with a high degree of structural diversity is crucial for identifying new lead compounds. This compound is an excellent starting material for the creation of diverse quinoline libraries due to the orthogonal reactivity of its functional groups.
The bromine atom at the 6-position can be exploited in a variety of cross-coupling reactions to introduce a diverse set of substituents. In parallel, the ethyl ester at the 8-position can be hydrolyzed and converted into a range of amides by coupling with a library of amines. This dual functionalization strategy allows for the rapid generation of a large number of distinct quinoline derivatives from a single starting material. This approach is highly valuable in academic research for exploring structure-activity relationships (SAR) of new chemical entities.
The table below illustrates a strategy for the diversification of a quinoline library starting from this compound.
| Diversification Point | Reaction | Diversity Elements |
| C-6 Position | Suzuki-Miyaura Coupling | Library of aryl and heteroaryl boronic acids |
| C-6 Position | Buchwald-Hartwig Amination | Library of primary and secondary amines |
| C-8 Position (after hydrolysis) | Amide Coupling | Library of primary and secondary amines |
| Combined C-6 and C-8 | Sequential Coupling Reactions | Combinatorial library of C-6 and C-8 substituted quinolines |
Utilization in Process Development and Chemical Manufacturing Research
While specific large-scale manufacturing processes involving this compound are not widely published in the academic literature, its structural motifs are common in pharmaceuticals. Therefore, research into the process development and chemical manufacturing of derivatives from this compound is of significant interest. The key to its utility in this area lies in the robustness and scalability of the reactions used to functionalize it, particularly palladium-catalyzed cross-coupling reactions.
In a process development setting, research would focus on optimizing reaction conditions to ensure high yield, purity, and safety, while minimizing costs and environmental impact. For a reaction like a Suzuki-Miyaura or Buchwald-Hartwig coupling using this compound, key process parameters would be systematically investigated and optimized.
The following table details typical parameters that would be studied in the process development of a cross-coupling reaction with this compound for chemical manufacturing research.
| Process Parameter | Area of Investigation | Goal of Optimization |
| Catalyst System | Type of palladium precursor and ligand, catalyst loading | Minimize catalyst cost and residual palladium in the product |
| Base | Type of base (e.g., carbonates, phosphates), stoichiometry | Maximize reaction rate and yield, minimize side reactions |
| Solvent | Solvent type and mixture, concentration | Ensure solubility of all components, facilitate product isolation |
| Temperature | Reaction temperature profile | Control reaction rate and selectivity, ensure process safety |
| Reaction Time | Time to reach completion | Maximize throughput and minimize energy consumption |
| Work-up and Purification | Extraction, crystallization, chromatography | Achieve desired product purity and maximize isolated yield |
Future Directions and Emerging Research Avenues for Brominated Quinolone Carboxylates
Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity
Future research will likely focus on the development of more advanced catalytic systems for the synthesis and functionalization of brominated quinolone carboxylates. This includes the design of novel palladium, copper, and other transition metal catalysts with improved activity and selectivity. scbt.com For instance, developing catalysts that can selectively functionalize specific C-H bonds on the quinoline (B57606) ring would open up new possibilities for creating diverse molecular architectures. Furthermore, research into enantioselective catalytic methods could provide access to chiral quinoline derivatives with potentially unique biological activities.
Development of Sustainable and Environmentally Benign Synthetic Routes
There is a growing emphasis on the development of "green" and sustainable synthetic methods in organic chemistry. organic-chemistry.orgwikipedia.orgnih.gov For brominated quinolone carboxylates, this could involve the use of more environmentally friendly solvents, such as water or ionic liquids, and the development of catalyst systems that can be easily recovered and reused. Microwave-assisted and flow-chemistry approaches are also being explored to reduce reaction times, energy consumption, and waste generation. nih.gov The use of biocatalysts, such as enzymes, for the synthesis of these compounds is another promising area of research that could lead to highly selective and sustainable processes.
Application of Advanced In-Situ Characterization Techniques
To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of brominated quinolone carboxylates, the application of advanced in-situ characterization techniques is crucial. organic-chemistry.orgCurrent time information in Buchanan County, US. Techniques such as in-situ FTIR, Raman spectroscopy, and NMR spectroscopy can provide real-time information about the formation of intermediates and the kinetics of the reaction. This knowledge can be used to optimize reaction conditions, improve yields, and design more efficient catalytic systems.
Computational Design and Prediction of Novel Reactivity and Molecular Scaffolds
Computational chemistry and molecular modeling are becoming increasingly powerful tools in chemical research. researchgate.net Density Functional Theory (DFT) calculations can be used to predict the reactivity of different positions on the quinoline ring, guiding the design of selective synthetic strategies. Virtual screening and molecular docking studies can be employed to design novel brominated quinolone carboxylate derivatives with desired properties, such as specific biological activities or material characteristics. This in-silico approach can significantly accelerate the discovery and development of new functional molecules based on the quinoline scaffold.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Ethyl 6-bromoquinoline-8-carboxylate, and how do reaction parameters influence yield?
- Methodological Answer : this compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, leveraging the bromine atom's reactivity at the 6-position . Key steps include:
- Precursor Selection : Start with quinoline derivatives functionalized at the 8-position (e.g., carboxylic acid esters).
- Bromination : Optimize bromine introduction using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid over-substitution .
- Esterification : Ethyl ester formation via acid-catalyzed reactions with ethanol, monitored by TLC/HPLC for intermediate purity .
- Yield Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) to enhance efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. Discrepancies in peak splitting (e.g., aromatic protons) may arise from rotational isomers; variable-temperature NMR can resolve this .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and bromine isotope patterns .
- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles, dihedral strains) using SHELX programs for refinement . Cross-validate with DFT calculations if crystallographic data is unavailable .
Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?
- Methodological Answer :
- Solvent Systems : Pre-dissolve in DMSO (≤1% v/v) and dilute with PBS. For low solubility, use co-solvents like ethanol or cyclodextrin-based formulations .
- Sonication : Apply ultrasonic baths (37°C, 15–30 min) to disrupt crystal lattice forces .
- Microwave-Assisted Solubilization : Short bursts (10–20 sec) at 50°C improve dispersion in polar solvents .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc at the carboxylate) to steer electrophilic attacks to the 6-bromo site .
- Metal Coordination : Use Pd or Cu catalysts to favor C–H activation at the 3- or 4-positions, leaving the 6-bromo site intact for downstream reactions .
- Computational Modeling : Apply DFT calculations (Gaussian09) to predict reactive sites based on electron density maps and frontier molecular orbitals .
Q. How can contradictory data from XRD and NMR regarding dihedral angles in this compound be reconciled?
- Methodological Answer :
- Dynamic Effects : XRD captures static crystal packing, while NMR reflects solution-state conformers. Compare with variable-temperature XRD to assess thermal motion .
- Torsional Analysis : Use software like Mercury (CCDC) to model rotational barriers and validate against NOESY/ROESY NMR correlations .
Q. What advanced purification techniques resolve co-eluting impurities in this compound synthesis?
- Methodological Answer :
- HPLC-DAD/MS : Employ reverse-phase C18 columns with gradient elution (ACN/water + 0.1% formic acid) to separate brominated byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) using Hansen solubility parameters to isolate high-purity crystals .
- Flash Chromatography : Use silica gel with polarity-adjusted mobile phases (e.g., 5–20% EtOAc in hexane) for scalable purification .
Data Contradiction Analysis
Q. How should researchers interpret conflicting HPLC and LC-MS purity results for this compound?
- Methodological Answer :
- Column Selectivity : HPLC may fail to resolve isomers; switch to chiral columns or HILIC (hydrophilic interaction) modes .
- Ionization Artifacts : LC-MS adducts (e.g., Na⁺/K⁺) can skew purity assessments. Use post-column infusion of internal standards (e.g., ammonium acetate) to suppress artifacts .
- Orthogonal Validation : Cross-check with ¹H NMR integration (e.g., ethyl group protons at δ 1.3–1.5 ppm) for quantitative purity .
Safety and Handling
Q. What protocols ensure safe handling and waste disposal of this compound in academic labs?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure .
- Waste Segregation : Collect halogenated waste separately in approved containers; neutralize brominated byproducts with NaHCO₃ before disposal .
- Spill Management : Absorb with vermiculite, seal in labeled bags, and consult institutional EH&S for hazardous waste pickup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
